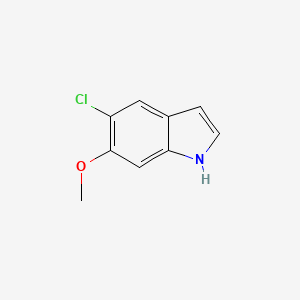
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a compound that falls within the category of unnatural amino acids, which are of significant interest in the field of medicinal chemistry and drug design due to their potential to alter peptide properties and stability. Although the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthesis methods that could be applicable to the synthesis and analysis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid.
Synthesis Analysis
The synthesis of related compounds, such as the four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved through methods that could potentially be adapted for the synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid. The synthesis involves a strategic adjustment of reaction conditions to obtain either cis or trans isomers, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . These techniques could be relevant for the synthesis of the target compound, considering its structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For instance, the structure of a novel 1,3-selenazole derivative was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS, and elemental analysis . These methods are crucial for the structural elucidation of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, ensuring the correct stereochemistry and functional group placement.
Chemical Reactions Analysis
The chemical reactivity of tert-butoxycarbonyl-protected compounds has been explored in the context of synthesizing heterocyclic structures. For example, the synthesis of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides involved reactions with aliphatic amines and subsequent transformations under acidic conditions . These studies provide a foundation for understanding the reactivity of the tert-butoxycarbonyl group in various chemical environments, which is relevant for the manipulation of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid in synthetic applications.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, they do offer insights into the properties of structurally related compounds. The tert-butoxycarbonyl group is known to be a common protecting group in peptide synthesis, which can influence the solubility, stability, and overall reactivity of the amino acid derivative. The physical properties such as melting point, solubility, and stability under various conditions can be inferred from related compounds and are essential for the practical use of the compound in chemical synthesis and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid and its derivatives are prominently used in the synthesis of various compounds with potential biological activities. For instance, benzazole derivatives bearing an (imidazolidin-2-yl)imino moiety synthesized using tert-butoxycarbonyl compounds have shown significant biological activities, such as acting as selective alpha 2-adrenoceptor ligands with potential medical applications in cardiovascular conditions and central nervous system disorders (Sa̧czewski et al., 2008). Moreover, thiazolidine-4(R)-carboxylic acids derived from tert-butoxycarbonyl compounds have been evaluated for their protective effects against hepatotoxic deaths, indicating their potential as prodrugs of L-cysteine (Nagasawa et al., 1984).
Chemical Modifications and Drug Delivery
The tert-butoxycarbonyl group has been utilized as a protective group in the synthesis of pharmaceuticals. Its application in the synthesis of orally active ester prodrugs of cefotiam demonstrates its utility in improving the bioavailability of drugs (Nishimura et al., 1987). Additionally, the synthesis of water-soluble sulfonamides incorporating beta-alanyl moieties using N-tert-butyloxycarbonyl-beta-alanine showcases the application of tert-butoxycarbonyl in developing compounds with significant intraocular pressure lowering properties, indicating potential uses in ophthalmic conditions (Supuran et al., 2000).
Proteomic Applications and Drug Efficacy
The tert-butoxycarbonyl group's role in the synthesis of potential centrally active dopamine derivatives highlights its significance in developing compounds for neurological conditions like Parkinson's disease (Walker et al., 1978). Moreover, novel derivatives of tetrahydroisoquinoline-3-carboxylic acid synthesized using tert-butoxycarbonyl compounds have been evaluated for their partial agonist activities on peroxisome proliferator-activated receptor γ, showcasing potential applications in metabolic disorders and diabetes management (Otake et al., 2015).
Eigenschaften
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEGSFBKYUXELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619083 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | |
CAS RN |
449758-77-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)





![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)
